molecular formula C8H14O B544767 TCO-OH

TCO-OH

Cat. No.: B544767
M. Wt: 126.2 g/mol
InChI Key: UCPDHOTYYDHPEN-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Cyclooct-4-enol (TCO-OH) (CAS: 85081-69-2) is a strained cycloalkene derivative with a hydroxyl functional group, widely utilized in bioorthogonal chemistry due to its rapid and selective reactivity with tetrazines. Its molecular formula is C₈H₁₄O (MW: 126.2 g/mol), and it exhibits solubility in organic solvents like DMSO, DMF, and THF, as well as moderate aqueous solubility under specific conditions .

This compound serves as a key reagent in:

  • Bioorthogonal Drug Activation: Triggers the release of cytotoxic agents from prodrugs via strain-promoted 1,3-dipolar cycloaddition (SPAAC) with tetrazines .
  • Molecular Imaging: Facilitates rapid radiolabeling (e.g., ⁹⁹ᵐTc) for in vivo tracking .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

(4E)-cyclooct-4-en-1-ol

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1+

InChI Key

UCPDHOTYYDHPEN-OWOJBTEDSA-N

SMILES

C1CC=CCCC(C1)O

Isomeric SMILES

C1C/C=C/CCC(C1)O

Canonical SMILES

C1CC=CCCC(C1)O

Appearance

Solid powder

Pictograms

Corrosive

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TCO-OH

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Sensitizers

Photoisomerization is mediated by triplet energy transfer using aromatic sensitizers such as methyl benzoate. The sensitizer absorbs UV light (254–365 nm) and transfers energy to the cis-cyclooctene, promoting intersystem crossing and isomerization. The reaction reaches equilibrium within 3–4 hours, with a reported half-life of 72 ± 24 minutes for most TCO derivatives.

Solvent Systems and Temperature Control

Optimal yields are achieved in mixed solvents like diethyl ether/hexanes (1:1), which balance polarity and volatility. Cooling the reaction mixture to 0–5°C prevents thermal back-isomerization and solvent evaporation. For example, a solution containing 20 mM cis-cyclooctene in ether/hexanes yielded 47% this compound (32% 2e , 15% 2a ) after 6 hours.

Flow Photoreactor Design for Scalable Synthesis

Batch photoisomerization faces limitations in scalability and temperature control. Flow reactors address these challenges by enabling continuous processing and efficient light penetration.

Low-Cost Flow Reactor Configuration

A cost-effective flow photoreactor assembly includes:

  • UV lamps : Two 8 W Hg lamps (λ = 254 nm) mounted in a quartz tube.

  • Peristaltic pump : Maintains a flow rate of 100 mL/min.

  • Cooling system : Ice-water bath to stabilize temperature at 10–15°C.

  • AgNO₃/SiO₂ column : Prevents reversion to the cis isomer by sequestering reactive intermediates.

Performance Metrics

Using this setup, this compound synthesis achieves:

  • Throughput : 5–20 mM substrate concentration.

  • Yield : 47% total this compound (32% 2e , 15% 2a ).

  • Purity : >95% after column chromatography.

Optimization of Reaction Conditions

Sensitizer-to-Substrate Ratio

A 1.2:1 molar ratio of methyl benzoate to cis-cyclooctene maximizes energy transfer efficiency. Excess sensitizer reduces yield by competing for UV absorption.

Purification and Diastereomer Separation

Column Chromatography

Crude this compound is purified using silica gel chromatography with hexanes/ethyl acetate (4:1). The equatorial isomer (2e ) elutes first due to lower polarity, followed by the axial form (2a ).

Yield and Purity Data

Parameter2e 2a
Isolation yield32%15%
Purity (GC-FID)98%95%

Comparative Analysis of Synthetic Routes

Batch vs. Flow Reactor Performance

MetricBatch ReactorFlow Reactor
Reaction time6–26 h3–4 h
Isolated yield47%58%
ScalabilityLimitedHigh

Literature Comparison

Previous methods reported 71% yield for this compound using specialized quartz flasks. The flow reactor achieves comparable yields (58–79%) at lower cost and higher throughput.

Industrial Applications and Scalability

Flow reactors enable multigram synthesis of this compound, meeting demand for preclinical studies. A 100 g-scale production run yields 36–39 g of this compound with >90% purity, sufficient for PROTAC conjugation .

Chemical Reactions Analysis

Types of Reactions: TCO-OH is known for its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are a type of cycloaddition that occurs between a trans-cyclooctene and an azide, forming a stable triazole product. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for use in biological systems .

Common Reagents and Conditions: The primary reagents used in reactions involving this compound are azides and tetrazines. The reaction conditions are typically mild, often occurring at room temperature and in aqueous environments. This makes this compound particularly useful for in vivo applications where harsh conditions are not feasible .

Major Products: The major products formed from reactions involving this compound are triazoles and dihydropyridazines. These products are formed through the cycloaddition reactions with azides and tetrazines, respectively. These products are stable and can be used in various downstream applications .

Scientific Research Applications

Applications in Chemical Biology

1. Bioorthogonal Chemistry

  • TCO-OH serves as a bioorthogonal tag in various chemical biology applications. It reacts rapidly with tetrazines, enabling the selective labeling of biomolecules without interfering with biological processes. This property is crucial for studying protein interactions and cellular dynamics.

2. Drug Delivery Systems

  • This compound is utilized in designing drug delivery systems where it can be conjugated to therapeutic agents. The “click-to-release” strategy allows for the controlled release of drugs at targeted sites, enhancing therapeutic efficacy while minimizing side effects. For instance, this compound has been used to attach doxorubicin to tumor tissues, where it can be activated by tetrazine-triggered release mechanisms .

Biomedical Imaging

1. Radiolabeling

  • In nuclear medicine, this compound plays a pivotal role in radiolabeling biomolecules. Its ability to form stable conjugates with radiotracers facilitates pretargeted imaging techniques, allowing for enhanced visualization of tumors. This method reduces radiation exposure to healthy tissues while improving the contrast of imaging results .

2. Positron Emission Tomography (PET)

  • This compound-based conjugates have been explored in PET imaging applications. In preclinical studies, antibody-drug conjugates utilizing this compound demonstrated effective site-specific delivery of radioactive cargo in animal models, showcasing its potential for cancer diagnostics .

Case Studies

Study Application Findings
Echalier et al. (2021)Drug-target interactionDeveloped amTCO as a probe for studying drug interactions in live cells, showing reduced hydrophobicity and improved imaging capabilities .
Ravasco & Coelho (2020)Targeted cancer therapyDemonstrated that this compound can enhance the efficacy of drug delivery systems by allowing localized release of therapeutic agents .
Handula et al. (2021)RadiochemistryHighlighted the use of this compound as a prosthetic group for radiolabeling peptides, improving tumor-to-background ratios in imaging .

Challenges and Future Directions

Despite its promising applications, challenges remain in optimizing the stability and reactivity of this compound derivatives. Future research may focus on developing new derivatives with enhanced properties for broader applications in therapeutics and diagnostics.

Mechanism of Action

The mechanism by which TCO-OH exerts its effects is primarily through its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The strained ring structure of trans-cyclooctene provides the necessary energy to drive the cycloaddition reaction with azides and tetrazines. This reaction occurs rapidly and specifically, forming stable triazole and dihydropyridazine products. The molecular targets of this compound are typically azides and tetrazines, which are introduced into biological systems or materials to facilitate the desired reactions .

Comparison with Similar Compounds

Reaction Kinetics and Bioorthogonal Efficiency

Compound Reaction Partner Rate Constant (M⁻¹s⁻¹) Key Findings Reference
TCO-OH Tetrazine 92 ± 6 (in methanol) Comparable to parent tetrazine (82 M⁻¹s⁻¹); rapid adduct formation for drug release .
BCN-OH Sulfenic acids <1 (vs. DYn-2 probe) Lower efficiency in sulfenic acid modification compared to nucleophilic probes .
CCO-OH (cis-cyclooct-4-enol) Tetrazine Negligible Fails to activate prodrugs or generate cytotoxic agents .
TCK (ambiphilic cyclopentadiene) Tetrazine ~0.137 (in serum:PBS) Slower than this compound but stable for long-term labeling .

Key Insights :

  • This compound demonstrates superior reaction rates with tetrazines compared to CCO-OH and TCK, making it ideal for rapid drug activation .
  • BCN-OH is less effective in sulfenic acid labeling but excels in other bioorthogonal contexts (e.g., fluorescence tagging) .

Prodrug Activation and Cytotoxicity

Compound Prodrug System Activation Efficiency IC₅₀ Reduction (Post-Activation) Reference
CCO-OH Doxorubicin prodrug 0% release No cytotoxicity observed .
BCN-CH2OH Fluorescent probes High fluorescence yield N/A (used for imaging, not cytotoxicity) .

Key Insights :

  • This compound restores cytotoxicity in prodrug systems (e.g., doxorubicin) through efficient 1,6-elimination, whereas CCO-OH is inactive .

Key Insights :

  • This compound’s partial aqueous solubility enables in vivo applications, though serum stability is moderate .
  • TCK’s prolonged stability suits longitudinal studies but lacks this compound’s rapid kinetics .

Immunogenic Cell Death (ICD) Induction

Compound Photosensitizer System ¹O₂ Quantum Yield (Post-Activation) ICD Biomarkers Observed? Reference

Key Insights :

Q & A

Q. What are the standard synthetic protocols for preparing TCO-OH, and how is purity ensured?

this compound ((E)-Cyclooct-4-enol) is synthesized via esterification of (Z)-Cyclooct-4-enol with methyl benzoate in dichloromethane (DCM) under ambient conditions, followed by purification using column chromatography . Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) to track progress.
  • Purification : Silica gel column chromatography with optimized solvent gradients.
  • Characterization : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and purity (>95%). Critical Considerations : Use anhydrous solvents to prevent side reactions, and validate purity via HPLC if unexpected peaks arise in NMR spectra .

Q. How is this compound characterized spectroscopically, and what parameters define its identity?

this compound is characterized using:

  • ¹H/¹³C NMR : Peaks at δ 5.6–5.8 ppm (olefinic protons) and δ 70–80 ppm (cyclooctene carbons) confirm the trans-configuration.
  • High-Resolution MS : Molecular ion peak [M+H]⁺ at m/z 139.1125 (calculated for C₈H₁₄O).
  • Purity Metrics : Integration of NMR peaks and absence of extraneous signals ensure minimal impurities .

Advanced Research Questions

Q. What methodologies are used to study this compound’s reactivity in bioorthogonal activation of photosensitizers?

this compound’s reaction with tetrazine-functionalized complexes is monitored via: Experimental Design : Use a PICO framework:

  • Population : Tetrazine-conjugated rhenium complexes.
  • Intervention : this compound exposure.
  • Comparison : Untreated controls.
  • Outcome : ¹O₂ generation efficiency post-reaction .

Q. How can researchers resolve contradictions in this compound’s efficacy between in vitro and in vivo models?

Discrepancies often arise from:

  • Microenvironmental Factors : Hypoxia or pH variations in vivo altering reaction kinetics. Strategies :
  • Dose Optimization : Titrate this compound concentrations against tumor penetration limits.

Q. What statistical approaches are recommended for analyzing this compound-triggered immunogenic cell death (ICD) data?

Use multivariate analysis to correlate ICD markers (e.g., ATP release, calreticulin exposure) with this compound dosage:

  • Regression Models : Linear/logistic regression to quantify dose-response relationships.
  • Survival Analysis : Kaplan-Meier curves for in vivo tumor recurrence studies. Validation : Replicate experiments across ≥3 biological replicates and apply Bonferroni correction for multiple comparisons .

Methodological Frameworks

How can the FINER criteria improve this compound research question formulation?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Ensure access to synthetic intermediates (e.g., tetrazine precursors).
  • Ethical : Adhere to institutional guidelines for animal studies (e.g., IACUC protocols) . Example : "Does this compound enhance photodynamic therapy efficacy in triple-negative breast cancer models without systemic toxicity?" .

Data Presentation Guidelines

Q. How should this compound research data be documented for reproducibility?

Follow the Beilstein Journal’s standards:

  • Experimental Section : Detail solvent ratios, temperatures, and characterization parameters.
  • Supporting Information : Include raw NMR/MS spectra and kinetic datasets.
  • Ethics Compliance : Declare animal/human study approvals (e.g., IRB numbers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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